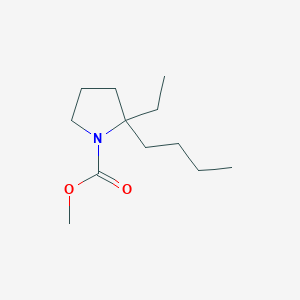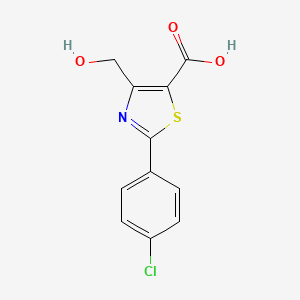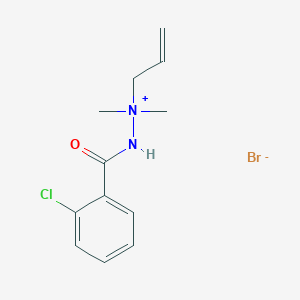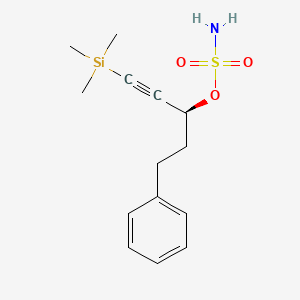
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a sulfamic acid ester group, a phenylethyl group, and a trimethylsilyl-propynyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of sulfamic acid with (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl alcohol under acidic conditions to form the ester linkage. The reaction conditions often require the use of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to enhance the synthesis of similar esters by providing better control over reaction parameters and reducing the formation of by-products .
化学反应分析
Types of Reactions
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学研究应用
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester involves its interaction with molecular targets through its functional groups. The sulfamic acid ester group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl and trimethylsilyl-propynyl moieties contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Sulfamic acid esters: These compounds share the sulfamic acid ester group but differ in their substituents.
Phenylethyl derivatives: Compounds with a phenylethyl group exhibit similar hydrophobic interactions.
Trimethylsilyl-propynyl esters: These esters have similar structural features but may differ in their reactivity and applications.
Uniqueness
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
属性
CAS 编号 |
648918-52-9 |
|---|---|
分子式 |
C14H21NO3SSi |
分子量 |
311.47 g/mol |
IUPAC 名称 |
[(3S)-5-phenyl-1-trimethylsilylpent-1-yn-3-yl] sulfamate |
InChI |
InChI=1S/C14H21NO3SSi/c1-20(2,3)12-11-14(18-19(15,16)17)10-9-13-7-5-4-6-8-13/h4-8,14H,9-10H2,1-3H3,(H2,15,16,17)/t14-/m0/s1 |
InChI 键 |
SUZBXGWTPVVUGI-AWEZNQCLSA-N |
手性 SMILES |
C[Si](C)(C)C#C[C@H](CCC1=CC=CC=C1)OS(=O)(=O)N |
规范 SMILES |
C[Si](C)(C)C#CC(CCC1=CC=CC=C1)OS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


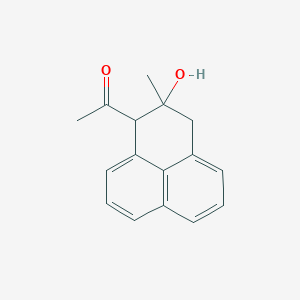

![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
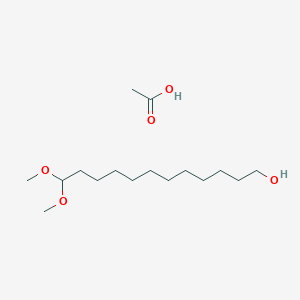
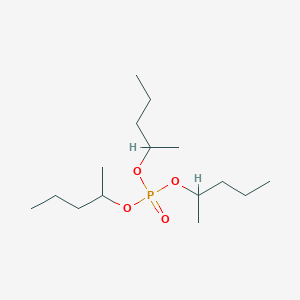
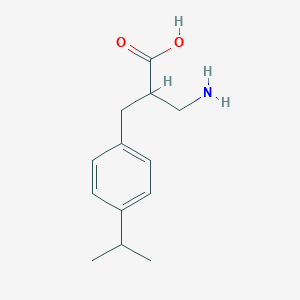
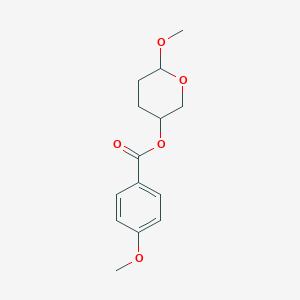
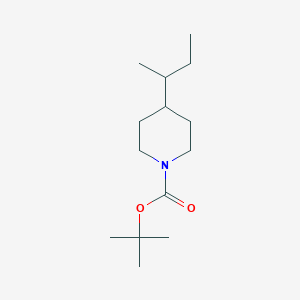
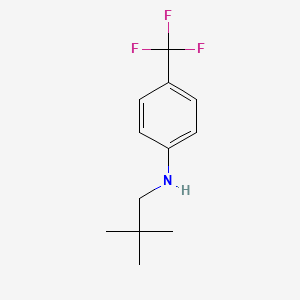
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
